molecular formula C9H9NO4 B1282239 2-Amino-5-(methoxycarbonyl)benzoic acid CAS No. 63746-25-8

2-Amino-5-(methoxycarbonyl)benzoic acid

Cat. No. B1282239
CAS RN: 63746-25-8
M. Wt: 195.17 g/mol
InChI Key: XIGSLVIYSSSYNA-UHFFFAOYSA-N
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Description

2-Amino-5-(methoxycarbonyl)benzoic acid is a compound that has not been directly studied in the provided papers. However, similar compounds with methoxycarbonyl groups and amino groups on a benzoic acid backbone have been investigated, which can provide insights into the properties and reactivity of 2-Amino-5-(methoxycarbonyl)benzoic acid. For instance, compounds with substitutions on the benzoic acid ring, such as methoxy and amino groups, have been synthesized and characterized for their potential applications in various fields, including nonlinear optical materials and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as ortho-aminobenzoic methyl ester or 4-amino salicylic acid, which undergo various reactions including catalysis with aluminium chloride, methylation, thiocyanation, hydrolysis, and ethylation to yield the desired products . The synthesis conditions are optimized to achieve the best yields, which can reach up to 67% . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-(methoxycarbonyl)benzoic acid is often characterized using X-ray crystallography, which reveals the presence of intramolecular hydrogen bonds that stabilize the crystal structure . The space group and symmetry of the crystals can vary, with some compounds crystallizing in non-centrosymmetric space groups, which is important for nonlinear optical activity . The presence of methoxy groups can influence the stabilization of the compound through intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxycarbonyl and amino groups on a benzoic acid backbone can be influenced by the substituents present on the ring. For example, the methoxy group can act as an acceptor in intermolecular interactions, which can affect the overall reactivity of the compound . The presence of amino groups can also lead to the formation of intramolecular hydrogen bonds, which can influence the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Amino-5-(methoxycarbonyl)benzoic acid, such as vibrational frequencies and absorption spectra, are investigated using spectroscopic methods and quantum chemical calculations . These studies can provide detailed vibrational assignments and insights into the electronic transitions responsible for the observed absorption spectra. The nonlinear optical activity of these compounds is also of interest, with some showing significant second harmonic generation activity . The physical properties, such as melting points, are determined experimentally and can vary depending on the specific substituents and their arrangement on the benzoic acid ring .

Scientific Research Applications

Synthesis and Manufacturing

  • Industrial Process Scale-Up : 2-Amino-5-(methoxycarbonyl)benzoic acid is used as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs for diabetes therapy. Its preparation involves a six-step process starting from dimethyl terephthalate, demonstrating scalability and cost efficiency (Zhang et al., 2022).

Environmental and Material Science

  • Adsorption and Recovery of Metals : A study explores using 2-hydroxy-5-methoxy benzoic acid for surface modification of activated carbon for adsorption-based recovery of cobalt from aqueous media, indicating potential environmental applications (Gunjate et al., 2020).

  • Electrochemical Applications : The electrochemical behavior of benzoic acid derivatives, including 2-hydroxy-5-methoxy benzoic acid, has been studied for their potential in applications like energy storage and conversion (Mandić et al., 2004).

Chemical and Pharmaceutical Research

  • Chemical Reactions and Derivatives : The reactions of certain isocyanates with 2-carbomethoxyphenyl isocyanate to produce compounds like 2-[((5-amino-1H-tetrazol-1-yl)carbonyl)amino]benzoic acid methyl ester are studied, which are relevant in pharmaceutical chemistry (Peet, 1987).

  • Crystal Structure Analysis : The crystal structure of compounds like N-(2-carboxybenzoyl)-L-leucine methyl ester, which is structurally related to 2-Amino-5-(methoxycarbonyl)benzoic acid, provides insights into the molecular arrangements and potential pharmaceutical applications (Onofrio et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-amino-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSLVIYSSSYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518271
Record name 2-Amino-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(methoxycarbonyl)benzoic acid

CAS RN

63746-25-8
Record name 2-Amino-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

After dissolving 2-amino-5-iodobenzoic acid (4 mmol, 1052 mg) in DMF (10 ml) and MeOH (5 ml), NEt3 (3 eq, 1.67 ml) was added. Next, palladium acetate (0.1 eq, 90 mg) and dppp (0.1 eq, 165 mg) were added, carbon monoxide substitution was carried out, and the mixture was stirred at 80° C. for 5 hours. Upon completion of the reaction, acetic acid (2.5 ml) was added to suspend the reaction. Water (50 ml) was added, and extraction was performed with ethyl acetate (50 ml×3 times). The organic layer was washed with water (100 ml×2 times) and then dried over sodium sulfate. After concentration, a developing solvent (Hex/AcOEt=4/1→1/1) was used for purification by silica gel chromatography to obtain 2-amino-5-(methoxycarbonyl)benzoic acid. The compound was identified by LC-MS.
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1052 mg
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1.67 mL
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10 mL
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5 mL
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2.5 mL
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165 mg
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90 mg
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50 mL
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